molecular formula C15H14ClN3O2S B10986563 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10986563
M. Wt: 335.8 g/mol
InChI Key: NWLDLRYVDJWGGX-UHFFFAOYSA-N
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Description

The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule featuring a thiazole ring, a chlorophenyl group, and a pyrrol-3-ol moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a chlorophenyl derivative with thiourea under acidic conditions.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, often using an appropriate alkylating agent.

    Formation of the Pyrrol-3-ol Moiety: This step involves cyclization reactions, where the intermediate compounds undergo intramolecular reactions to form the pyrrol-3-ol structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the thiazole ring, which is known for its biological activity .

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of infections or as anticancer agents .

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of dyes and other chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance solubility and facilitate cellular uptake, while the imino group can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1,3-thiazole: Shares the thiazole and chlorophenyl groups but lacks the hydroxyethyl and pyrrol-3-ol moieties.

    1-(2-Hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol: Contains the hydroxyethyl and pyrrol-3-ol groups but lacks the thiazole and chlorophenyl components.

Uniqueness

The uniqueness of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol lies in its combined structural features, which confer a distinct set of chemical and biological properties. The presence of multiple functional groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14ClN3O2S

Molecular Weight

335.8 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C15H14ClN3O2S/c16-10-3-1-9(2-4-10)11-8-22-15(18-11)13-12(21)7-19(5-6-20)14(13)17/h1-4,8,17,20-21H,5-7H2

InChI Key

NWLDLRYVDJWGGX-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCO)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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